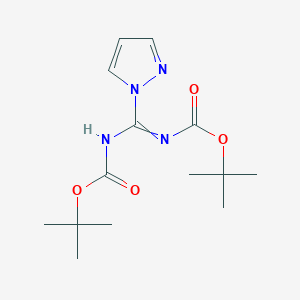
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Vue d'ensemble
Description
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.35 g/mol . It is known for its role in organic synthesis, particularly in the preparation of guanidine derivatives. The compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups attached to the pyrazole ring, which makes it a valuable intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-1-carboxamidine as the starting material.
Protection of Amino Groups: The amino groups on the pyrazole ring are protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine .
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature .
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Deprotection: The Boc protecting groups can be removed using acids such as trifluoroacetic acid (TFA) .
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane, 0°C to room temperature.
Substitution Reactions: Alkyl halides, bases like triethylamine, aprotic solvents.
Coupling Reactions: Various coupling reagents depending on the desired product.
Major Products Formed:
Guanidine Derivatives: The deprotected form can be used to synthesize guanidine derivatives, which are important in medicinal chemistry.
Complex Molecules: Coupling reactions can lead to the formation of complex organic molecules used in pharmaceuticals and other industries.
Mécanisme D'action
Target of Action
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine, also known as N,N’-BIS-BOC-1-GUANYLPYRAZOLE, is a guanidinylating reagent . The primary targets of this compound are carbonates, phosphates, and peptides . The nitrogen and hydrogen atoms on the guanidine group have a high affinity for these targets, making it easy to form hydrogen bonds .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction is facilitated by the high affinity of the nitrogen and hydrogen atoms on the guanidine group for carbonates, phosphates, and peptides .
Biochemical Pathways
The compound is typically used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin .
Result of Action
The result of the action of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is the production of guanidine-based compounds . These compounds have been found to exhibit anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .
Action Environment
The action environment of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is typically in a laboratory setting for the synthesis of other compounds . The compound is stored at 2-8 ℃ under an inert atmosphere . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .
Applications De Recherche Scientifique
Chemistry: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of guanidine alkaloids, such as (+)-monanchorin . Biology: It serves as a biochemical reagent in life science research, particularly in the study of biological materials. Medicine: The compound is utilized in the development of pharmaceuticals, especially those involving guanidine derivatives. Industry: It is employed in the synthesis of various organic compounds used in industrial applications.
Comparaison Avec Des Composés Similaires
Boc-protected Amines: Other Boc-protected amines used in organic synthesis.
Pyrazole Derivatives: Other pyrazole derivatives with different protecting groups.
Uniqueness:
Specificity: The presence of two Boc groups makes N,N'-Di-Boc-1H-pyrazole-1-carboxamidine unique in its ability to protect two amino groups simultaneously.
Versatility: Its versatility in various synthetic routes and applications sets it apart from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFDHNZVTWZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152120-54-2 | |
| Record name | N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



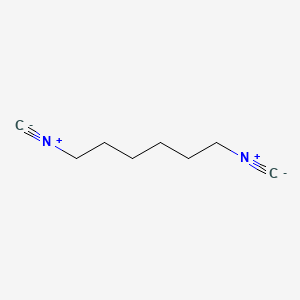
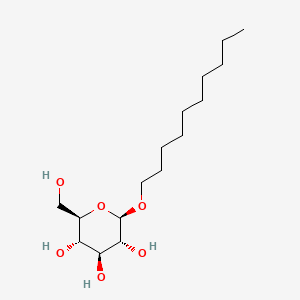
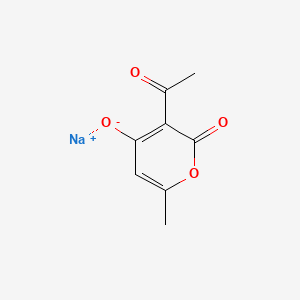

![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)
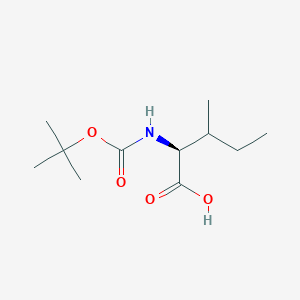
![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)
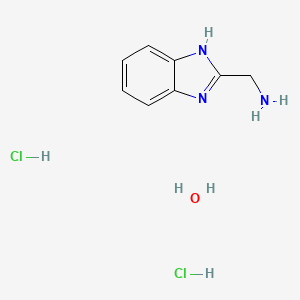
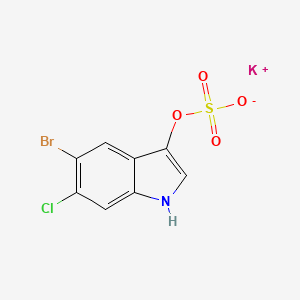
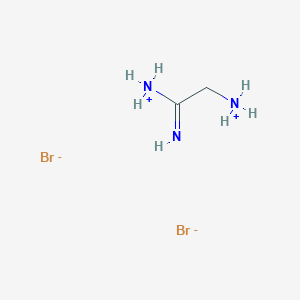
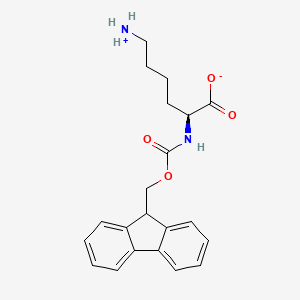
![sodium;2-[(Z)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799874.png)
